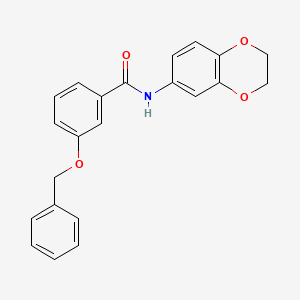![molecular formula C16H20F2N2O4 B7635626 1-[2-(difluoromethoxy)benzoyl]-N-(2-methoxyethyl)pyrrolidine-2-carboxamide](/img/structure/B7635626.png)
1-[2-(difluoromethoxy)benzoyl]-N-(2-methoxyethyl)pyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(difluoromethoxy)benzoyl]-N-(2-methoxyethyl)pyrrolidine-2-carboxamide, also known as DFB or DFB-OMe, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. DFB-OMe is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids in the brain. Inhibition of FAAH leads to an increase in endocannabinoid levels, which has been shown to have therapeutic effects in various neurological disorders.
Mecanismo De Acción
1-[2-(difluoromethoxy)benzoyl]-N-(2-methoxyethyl)pyrrolidine-2-carboxamide-OMe acts as a potent and selective inhibitor of FAAH, which is responsible for the degradation of endocannabinoids in the brain. Inhibition of FAAH leads to an increase in endocannabinoid levels, which has been shown to have therapeutic effects in various neurological disorders.
Biochemical and Physiological Effects:
1-[2-(difluoromethoxy)benzoyl]-N-(2-methoxyethyl)pyrrolidine-2-carboxamide-OMe has been shown to increase levels of the endocannabinoids anandamide and 2-arachidonoylglycerol (2-AG) in the brain, which has been associated with its therapeutic effects. 1-[2-(difluoromethoxy)benzoyl]-N-(2-methoxyethyl)pyrrolidine-2-carboxamide-OMe has also been shown to reduce the levels of the pro-inflammatory cytokines interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNFα) in the brain, which may contribute to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[2-(difluoromethoxy)benzoyl]-N-(2-methoxyethyl)pyrrolidine-2-carboxamide-OMe in lab experiments is its potency and selectivity as a FAAH inhibitor. This allows for precise control over endocannabinoid levels in the brain, which is important for studying the physiological effects of endocannabinoids. One limitation of using 1-[2-(difluoromethoxy)benzoyl]-N-(2-methoxyethyl)pyrrolidine-2-carboxamide-OMe is its relatively short half-life, which requires frequent dosing in animal studies.
Direcciones Futuras
1. Further investigation of the therapeutic potential of 1-[2-(difluoromethoxy)benzoyl]-N-(2-methoxyethyl)pyrrolidine-2-carboxamide-OMe in neurological disorders such as pain, anxiety, depression, and addiction.
2. Development of more potent and selective FAAH inhibitors for use in clinical trials.
3. Study of the long-term effects of FAAH inhibition and endocannabinoid modulation on brain function and behavior.
4. Investigation of the potential interactions between 1-[2-(difluoromethoxy)benzoyl]-N-(2-methoxyethyl)pyrrolidine-2-carboxamide-OMe and other neurotransmitter systems in the brain.
5. Development of novel drug delivery methods to improve the pharmacokinetics of FAAH inhibitors.
Métodos De Síntesis
The synthesis of 1-[2-(difluoromethoxy)benzoyl]-N-(2-methoxyethyl)pyrrolidine-2-carboxamide-OMe involves several steps, starting with the reaction of 2-(difluoromethoxy)benzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-(2-methoxyethyl)pyrrolidine-2-carboxamide in the presence of a base to yield 1-[2-(difluoromethoxy)benzoyl]-N-(2-methoxyethyl)pyrrolidine-2-carboxamide-OMe.
Aplicaciones Científicas De Investigación
1-[2-(difluoromethoxy)benzoyl]-N-(2-methoxyethyl)pyrrolidine-2-carboxamide-OMe has been extensively studied for its potential therapeutic applications in various neurological disorders, including pain, anxiety, depression, and addiction. In preclinical studies, 1-[2-(difluoromethoxy)benzoyl]-N-(2-methoxyethyl)pyrrolidine-2-carboxamide-OMe has been shown to reduce pain and inflammation, improve anxiety and depression-like behaviors, and reduce drug-seeking behavior in animal models of addiction.
Propiedades
IUPAC Name |
1-[2-(difluoromethoxy)benzoyl]-N-(2-methoxyethyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F2N2O4/c1-23-10-8-19-14(21)12-6-4-9-20(12)15(22)11-5-2-3-7-13(11)24-16(17)18/h2-3,5,7,12,16H,4,6,8-10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXQUEHBJTTZGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1CCCN1C(=O)C2=CC=CC=C2OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(difluoromethoxy)benzoyl]-N-(2-methoxyethyl)pyrrolidine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-[(4-cyanophenyl)methyl]-1,3-thiazol-2-yl]-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide](/img/structure/B7635550.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7635562.png)
![5-(furan-2-yl)-N-[4-(1-methylimidazol-2-yl)sulfanylphenyl]-1H-pyrazole-3-carboxamide](/img/structure/B7635570.png)
![[1-(4-chlorophenyl)-5-methyl-1,2,4-triazol-3-yl]-(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B7635581.png)

![N-cycloheptyl-8-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7635587.png)
![N-{2-[cyclohexyl(methyl)amino]ethyl}-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7635594.png)
![2-phenoxy-1-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7635600.png)
![1-[1-(2-Fluorophenoxy)-3,3-dimethylbutan-2-yl]-3-pyridin-4-ylurea](/img/structure/B7635605.png)
![1-[4-(Morpholin-4-ylmethyl)piperidin-1-yl]-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propan-1-one](/img/structure/B7635617.png)
![4-isobutyl-N-[1,2,4]triazolo[1,5-a]pyridin-8-yl-1-benzenesulfonamide](/img/structure/B7635619.png)

![6-bromo-N-[3-(2-methylpropoxy)propyl]quinazolin-4-amine](/img/structure/B7635632.png)